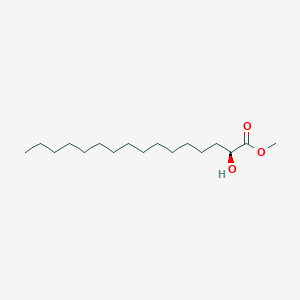
Methyl (2S)-2-hydroxyhexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-hydroxyhexadecanoate is an organic compound that belongs to the class of fatty acid esters It is a derivative of hexadecanoic acid (palmitic acid) where the hydroxyl group is attached to the second carbon in the S-configuration, and the carboxyl group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (2S)-2-hydroxyhexadecanoate can be synthesized through several methods. One common approach involves the esterification of (2S)-2-hydroxyhexadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reduction of methyl (2S)-2-oxopentadecanoate using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through the transesterification of triglycerides derived from vegetable oils or animal fats. This process involves the reaction of triglycerides with methanol in the presence of a base catalyst such as sodium methoxide. The resulting mixture is then purified to isolate the desired ester.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-hydroxyhexadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) in the presence of a base.
Major Products Formed
Oxidation: Methyl (2S)-2-oxopentadecanoate.
Reduction: Methyl (2S)-2-hydroxyhexadecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl (2S)-2-hydroxyhexadecanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It serves as a model compound for studying the metabolism of fatty acid esters and their role in biological systems.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a bioactive compound with therapeutic properties.
Industry: It is used in the production of bio-based solvents, lubricants, and surfactants due to its favorable physicochemical properties.
Mechanism of Action
The mechanism of action of methyl (2S)-2-hydroxyhexadecanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release (2S)-2-hydroxyhexadecanoic acid, which can then participate in various metabolic pathways. The hydroxyl group allows for hydrogen bonding and interactions with enzymes and receptors, influencing its biological activity.
Comparison with Similar Compounds
Methyl (2S)-2-hydroxyhexadecanoate can be compared with other similar compounds such as:
Methyl (2R)-2-hydroxyhexadecanoate: The enantiomer of the compound with the R-configuration at the second carbon.
Methyl hexadecanoate: The ester of hexadecanoic acid without the hydroxyl group.
Methyl (2S)-2-hydroxyoctadecanoate: A similar compound with an additional two carbon atoms in the fatty acid chain.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the hydroxyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
78330-57-1 |
|---|---|
Molecular Formula |
C17H34O3 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
methyl (2S)-2-hydroxyhexadecanoate |
InChI |
InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(18)17(19)20-2/h16,18H,3-15H2,1-2H3/t16-/m0/s1 |
InChI Key |
LQZITXGTIYKQBJ-INIZCTEOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@@H](C(=O)OC)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















